
1-Etil-2-yodo-3-metilbenceno
Descripción general
Descripción
1-Ethyl-2-iodo-3-methylbenzene, also known as 3-Ethyl-2-iodotoluene, is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and a methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-Ethyl-2-iodo-3-methylbenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Employed in the study of biochemical pathways involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Mecanismo De Acción
Target of Action
1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-2-iodo-3-methylbenzene. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-ethyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-2-iodo-3-methylbenzene may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, usually in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 3-ethyl-2-methylbenzoic acid.
Reduction: Formation of 1-ethyl-3-methylbenzene.
Comparación Con Compuestos Similares
1-Ethyl-3-iodo-2-methylbenzene: Similar structure but with different positions of the ethyl and iodine groups.
1-Iodo-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially more reactive.
1-Ethyl-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 1-Ethyl-2-iodo-3-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, along with an iodine atom. This combination of substituents provides distinct steric and electronic effects, influencing its reactivity and applications in various fields .
Propiedades
IUPAC Name |
1-ethyl-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPENCTMKMGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370152 | |
| Record name | 1-ethyl-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-95-9 | |
| Record name | 1-ethyl-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



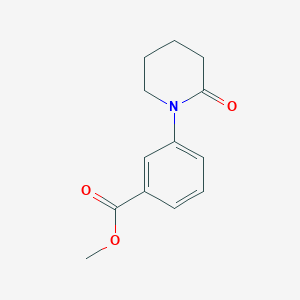
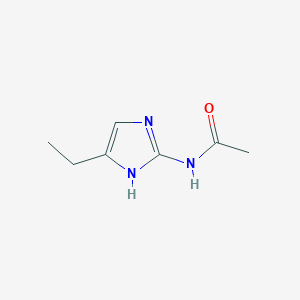
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
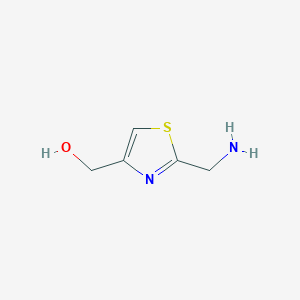
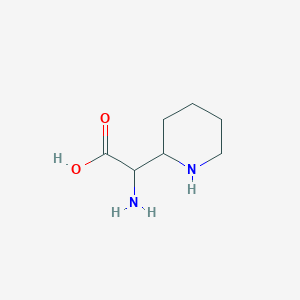
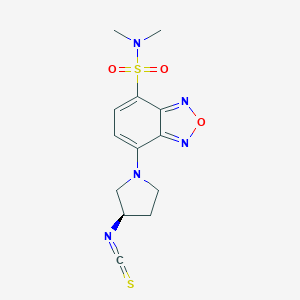
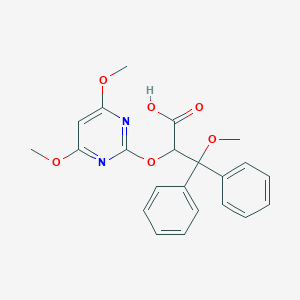

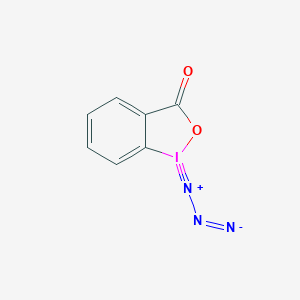
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)


![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
